3-(Dimethylamino)-2-methylpropanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(6(8)9)4-7(2)3/h5H,4H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRKIWQSOIPFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Dimethylamino 2 Methylpropanoic Acid and Its Structural Analogues
Stereoselective Synthesis Approaches
Achieving stereochemical control is crucial in the synthesis of chiral molecules like 3-(dimethylamino)-2-methylpropanoic acid. Stereoselective approaches are designed to produce a single desired stereoisomer, which is often essential for specific biological applications.
Asymmetric Transformation and Dynamic Resolution Techniques
Asymmetric transformations are processes that convert a prochiral, achiral, or racemic substrate into a chiral product where one stereoisomer is favored. A powerful subset of this is Dynamic Kinetic Resolution (DKR), which offers the potential for converting an entire racemic mixture into a single enantiomer, achieving yields up to 100%. This process combines the continuous racemization of the starting material with the stereoselective reaction of one of its enantiomers.
DKR has been effectively applied to the synthesis of β-amino acids through methods like asymmetric hydrogenation and biocatalysis. In transition-metal catalysis, ruthenium (Ru) and iridium (Ir) complexes are often employed. For instance, Ru(II)-catalyzed asymmetric transfer hydrogenation has been used for the enantioconvergent reduction of racemic β-substituted-α-keto esters to produce anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. nih.gov Similarly, Ir-catalyzed DKR of α-dibenzylamino β-ketoesters yields chiral β-hydroxy α-amino derivatives with excellent stereoselectivity (>99/1 dr, up to >99% ee). rsc.org
Biocatalytic DKR leverages enzymes for high selectivity under mild conditions. Transaminases, for example, can be used for the synthesis of β-branched aromatic amino acids from α-ketoacid substrates. nih.govchemrxiv.orgbohrium.com This method establishes two adjacent stereocenters with high control over the diastereomeric and enantiomeric outcome. nih.govchemrxiv.org The enzyme facilitates the interconversion of the starting material's enantiomers, allowing for the selective transamination of one to produce the desired L-amino acid product. nih.gov
| Catalyst Type | Catalyst Example | Substrate Type | Key Feature | Reported Selectivity |
|---|---|---|---|---|
| Biocatalyst | Transaminase (TtArAT) | α-Ketoacids | Establishes two contiguous stereocenters | High diastereo- and enantioselectivity |
| Transition Metal | Ir/f-phamidol | α-Dibenzylamino β-ketoesters | Asymmetric Hydrogenation | >99/1 dr, >99% ee rsc.org |
| Transition Metal | Ru(II) Complex | β-Amino-α-keto esters | Asymmetric Transfer Hydrogenation (ATH) | High diastereo- and enantioselectivity nih.gov |
Chiral Auxiliary-Mediated Methodologies (e.g., Oxazolidinone Auxiliaries)
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis. santiago-lab.comyoutube.comwikipedia.org
The general strategy involves the N-acylation of a chiral oxazolidinone, derived from an amino acid like valine or phenylalanine. santiago-lab.comnih.gov This acylated auxiliary can then be used in various stereoselective reactions. For the synthesis of a 2-methyl substituted propanoic acid derivative, an asymmetric alkylation would be performed. The process typically involves these steps:
Enolate Formation: The N-acylated oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), to form a rigid, stereodefined (Z)-enolate. Chelation between the lithium cation and the carbonyl oxygens fixes the conformation of the enolate. santiago-lab.comyoutube.com
Diastereoselective Alkylation: The enolate reacts with an electrophile (e.g., an alkyl halide). The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the electrophile to attack from the less sterically hindered face. santiago-lab.com
Auxiliary Cleavage: The chiral auxiliary is removed, typically through hydrolysis (using reagents like lithium hydroxide) or reductive cleavage, to yield the enantiomerically enriched carboxylic acid, ester, or alcohol. santiago-lab.com
Another powerful application is the conjugate addition of nucleophiles to α,β-unsaturated N-acyloxazolidinones. For instance, the conjugate addition of lithium dibenzylamide to an (S)-N-acryloyl oxazolidinone derivative, followed by alkylation, provides a route to various (S)-2-alkyl-3-aminopropanoic acids with high enantiomeric excess. st-andrews.ac.uk This method is directly applicable to synthesizing structural analogues of the target compound.
| Auxiliary Derived From | Structure | Typical Application | Stereochemical Control Mechanism |
|---|---|---|---|
| (S)-Valine | (S)-4-isopropyl-2-oxazolidinone | Asymmetric Aldol & Alkylation Reactions | Steric hindrance from the isopropyl group directs electrophilic attack. |
| (S)-Phenylalanine | (S)-4-benzyl-2-oxazolidinone | Asymmetric Aldol & Alkylation Reactions | Steric hindrance from the benzyl (B1604629) group directs electrophilic attack. |
Classical Organic Synthesis Routes
Classical synthesis methods provide robust and well-established pathways to target molecules, often serving as the foundation for industrial-scale production.
Amination Strategies
Amination strategies focus on the introduction of the key amino functional group. The Mannich reaction and reductive amination are two of the most fundamental methods for synthesizing β-amino carbonyl compounds.
The Mannich reaction is a three-component condensation involving a compound with an acidic α-proton (such as a ketone or aldehyde), a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgresearchgate.net The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde (B43269), which then acts as an electrophile that is attacked by the enol form of the carbonyl compound. wikipedia.org For the synthesis of this compound, a suitable precursor like methyl isobutyrate could potentially serve as the active hydrogen component, reacting with formaldehyde and dimethylamine (B145610) to install the dimethylaminomethyl group. oarjbp.comorgsyn.org
Reductive amination is another versatile method that transforms a carbonyl group into an amine. researchgate.net In the context of β-amino acid synthesis, this typically involves the reaction of a β-keto acid or its ester with an amine in the presence of a reducing agent. digitellinc.com The reaction first forms an imine or enamine intermediate, which is then reduced to the corresponding amine. This method can also be performed biocatalytically; for example, engineered β-amino acid dehydrogenases (β-AADH) can catalyze the direct reductive amination of β-keto acids to produce chiral β-amino acids with high efficiency. acs.orgacs.orgresearchgate.net
Carboxylic Acid Derivatization and Functionalization
Syntheses can also be designed around the modification of a pre-existing carboxylic acid scaffold. A common starting material for synthesizing 2-methylpropanoic acid derivatives is methacrylic acid or its esters. lu.sewikipedia.org
A primary strategy is the conjugate addition (or Michael addition) of an amine to the α,β-unsaturated carbonyl system. The reaction of dimethylamine with an ester of methacrylic acid would lead to the formation of a 3-(dimethylamino)-2-methylpropanoate ester. The electron-withdrawing nature of the ester group activates the double bond for nucleophilic attack by the amine at the β-carbon, directly installing the required dimethylamino group at the 3-position. Subsequent hydrolysis of the ester yields the target carboxylic acid.
Alternatively, methacrylic acid can be functionalized through a two-step process. First, it can be converted to a 3-halo-2-methylpropanoic acid via the addition of a hydrogen halide (e.g., HBr) across the double bond. google.com The resulting halogenated derivative can then undergo a nucleophilic substitution reaction with dimethylamine, where the amine displaces the halide to form this compound. google.com
Advanced Synthetic Techniques
Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. Advanced techniques such as biocatalysis and photocatalysis offer innovative solutions for the synthesis of complex molecules.
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers exceptional selectivity (chemo-, regio-, and stereoselectivity) and operates under mild, aqueous conditions. engconfintl.org Engineered enzymes have been developed for the synthesis of β-amino acids and their derivatives. nih.govresearchgate.net For example, directed evolution has been used to engineer the β-subunit of tryptophan synthase (TrpB) to catalyze reactions with various amine nucleophiles, producing novel α,β-diamino acids. nih.govresearchgate.net Similarly, engineered aldolases are used for the industrial-scale synthesis of β-hydroxyl-α-amino acids, key pharmaceutical building blocks, in a process that is significantly shorter and greener than traditional chemical routes. engconfintl.org
Photocatalysis uses visible light to drive chemical reactions, often enabling unique transformations that are difficult to achieve through thermal methods. A recently developed method involves a visible-light-mediated three-component radical relay coupling of alkenes, alkyl formates, and oxime esters. rsc.org This process allows for the direct synthesis of β-amino esters from simple starting materials in a single step under mild conditions, representing a novel and efficient route to derivatives of the target compound. rsc.org
Catalytic C(sp³)-H Bond Activation for Amine Incorporation
The direct functionalization of C(sp³)-H bonds represents a powerful and atom-economical strategy for the synthesis of complex molecules from simple precursors. In the context of β-amino acid synthesis, this approach allows for the direct introduction of an amino group at the β-position of a carboxylic acid derivative, bypassing the need for pre-functionalized substrates.
One notable development is the use of palladium catalysis for the intermolecular amination of C(sp³)-H bonds. A method utilizing a Pd(0)/PAr₃ catalyst system has been shown to effectively aminate C(sp³)-H bonds. nih.gov The catalytic cycle is initiated by the oxidative addition of an aminating agent, such as R₂N-OBz, to the Pd(0) catalyst. The resulting Pd-NR₂ intermediate then facilitates the cleavage of a C(sp³)-H bond. A key feature of this process is that it proceeds without the need for an external oxidant. The choice of an electron-deficient triarylphosphine ligand is critical for the success of this C(sp³)-H amination reaction. nih.gov This methodology provides a direct route to β-amino acids from readily available carboxylic acid precursors.
| Catalyst System | Key Features | Reference |
| Pd(0)/PAr₃ | Intermolecular amination of C(sp³)-H bonds; No external oxidant required; Electron-deficient phosphine (B1218219) ligand is crucial. | nih.gov |
Furthermore, rhodium-catalyzed reactions have demonstrated high regioselectivity in the amination of unactivated homobenzylic C(sp³)–H bonds, offering a direct pathway to valuable β-arylethylamines. researchgate.net While not directly producing a carboxylic acid, this method highlights the potential of catalytic C-H activation for selective amine incorporation in positions relevant to β-amino acid analogues. The development of chiral catalysts for these transformations also opens up avenues for the enantioselective synthesis of these compounds. nih.gov
Solid-Phase Synthesis Adaptations for Amino Acid Derivatives
Solid-phase synthesis (SPS), particularly solid-phase peptide synthesis (SPPS), has revolutionized the way peptides and other oligomers are constructed. nih.govkennesaw.edu The principles of SPPS can be adapted for the synthesis of individual amino acid derivatives, including β-amino acids like this compound. This approach involves anchoring a starting material to a solid support (resin) and performing subsequent chemical transformations in a stepwise manner, with excess reagents and byproducts being easily washed away. kennesaw.edupacific.edu
The standard SPPS workflow involves several key steps:
Resin Swelling: The solid support is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), to ensure accessibility of the reactive sites. kennesaw.edu
Deprotection: A protecting group on the resin-bound substrate is removed to expose a reactive functional group. In the context of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, this is often achieved using a solution of piperidine (B6355638) in DMF. nih.gov
Coupling: The next building block (an activated amino acid or other synthetic intermediate) is introduced and coupled to the deprotected substrate. kennesaw.edu
Washing: Excess reagents and byproducts are removed by washing the resin with appropriate solvents.
This cycle is repeated until the desired molecule is assembled. Finally, the target compound is cleaved from the solid support. kennesaw.edu For the synthesis of a non-standard amino acid like this compound, a suitable precursor would be attached to the resin, followed by modifications to introduce the dimethylamino and methyl groups at the appropriate positions. The use of alternative, greener solvents to replace DMF is also an area of active research to mitigate the environmental impact of these processes. rsc.org
Continuous-Flow Reactor Methodologies in Scale-Up Synthesis
Continuous-flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.comrsc.org These benefits are particularly relevant for the industrial production of amino acids and their derivatives.
In a continuous-flow setup, reagents are continuously pumped through a network of tubes and reactors where the chemical transformations occur. The reaction parameters, such as temperature, pressure, and residence time, can be precisely controlled, leading to higher yields and purities. rsc.org For the synthesis of amino acid derivatives, flow methodologies can be employed for various reaction types, including hydrogenations, C-C bond formations, and peptide couplings. acs.org
Recent advancements have demonstrated the use of continuous-flow systems for the enantioselective synthesis of quaternary amino acids using phase-transfer catalysis. mdpi.com These systems can utilize either liquid-liquid or solid-liquid conditions, with the latter, employing a packed-bed reactor, showing superior productivity. mdpi.com The ability to perform multi-step syntheses in a continuous fashion, often with in-line purification, significantly streamlines the production process and reduces manual handling. acs.org The application of these principles to the synthesis of this compound could involve the continuous reaction of precursors in a heated and pressurized reactor, followed by in-line workup and purification, enabling efficient and scalable production.
| Flow Chemistry Advantage | Description |
| Enhanced Safety | Smaller reaction volumes minimize the risks associated with exothermic reactions or hazardous reagents. |
| Improved Control | Precise control over reaction parameters (temperature, pressure, residence time) leads to better reproducibility and selectivity. |
| Scalability | Production can be scaled up by running the system for longer durations or by using parallel reactors, avoiding the challenges of scaling up batch reactors. |
| Integration | Multi-step syntheses and purifications can be integrated into a single continuous process. |
Biocatalytic Approaches in Compound Synthesis and Resolution
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions, are biodegradable, and often exhibit exquisite chemo-, regio-, and stereoselectivity.
Lipase-Catalyzed Kinetic Resolution Strategies
Lipases are a class of enzymes that have found widespread application in organic synthesis, particularly for the kinetic resolution of racemic mixtures. researchgate.net Kinetic resolution is a process in which one enantiomer of a racemic pair reacts faster than the other, allowing for the separation of the two. In the context of β-amino acids, lipases can be used to selectively hydrolyze or esterify one enantiomer of a racemic ester derivative, yielding the unreacted ester and the corresponding acid in high enantiomeric excess. mdpi.comalmacgroup.com
For example, the enzymatic hydrolysis of racemic β-amino carboxylic ester hydrochlorides has been successfully achieved using lipases such as that from Burkholderia cepacia (lipase PSIM). mdpi.com Preparative-scale resolutions have been shown to furnish both the unreacted (R)-amino esters and the product (S)-amino acids with excellent enantiomeric excess (≥99%) and good chemical yields. mdpi.com The choice of solvent, temperature, and enzyme are critical parameters that need to be optimized for achieving high enantioselectivity. almacgroup.com
| Lipase Source | Substrate Type | Reaction Type | Outcome | Reference |
| Burkholderia cepacia (PSIM) | Racemic β-amino carboxylic ester hydrochlorides | Hydrolysis | (R)-amino esters and (S)-amino acids with ≥99% ee | mdpi.com |
| Candida antarctica Lipase B | Racemic 3-aryl alkanoic acid esters | Hydrolysis | (R)-acid produced selectively | almacgroup.com |
| Pseudomonas fluorescens | Racemic 3-aryl alkanoic acid esters | Hydrolysis | High enantiopurity of acid and ester at 50% conversion | almacgroup.com |
Enzyme-Mediated Transformations in Synthesis
Beyond kinetic resolution, enzymes can be employed in various other transformations for the synthesis of chiral β-amino acids. Transaminases, for instance, are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. ω-Transaminases have shown promise in the production of chiral aromatic β-amino acids through the kinetic resolution of racemic β-amino acids, yielding the (R)-β-amino acids with excellent enantiomeric excess (>99%) at approximately 50% conversion. nih.gov
Nitrile-converting enzymes, such as nitrilases and nitrile hydratases, offer another biocatalytic route. researchgate.net These enzymes can hydrolyze β-aminonitriles, which are readily synthesized, to the corresponding β-amino amides or acids. The use of these enzymes can provide enantioselective pathways to chiral β-amino acids. researchgate.net The continuous development and discovery of new enzymes with novel activities are expanding the biocatalytic toolbox for the synthesis of non-natural amino acids like this compound. rsc.org
Chemical Transformations and Reactivity Profiles of 3 Dimethylamino 2 Methylpropanoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for transformations such as esterification and amidation, which are fundamental in organic synthesis for creating new functional groups and building more complex molecules.
Esterification: The conversion of 3-(dimethylamino)-2-methylpropanoic acid to its corresponding esters can be achieved through several methods. A common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing the water formed during the reaction. ceon.rsresearchgate.net The reactivity in esterification can be influenced by the steric hindrance of the alcohol and the specific catalyst used. ceon.rsmdpi.com
Another effective method for esterification, particularly for substrates that may be sensitive to strong acids, involves the use of activating agents. For instance, a convenient and efficient sonochemical method for methyl esterification of various carboxylic acids, including N-protected α-amino acids, has been reported using polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine and sodium carbonate. organic-chemistry.org This method often leads to high yields and purities without the need for extensive purification. organic-chemistry.org
| Reaction | Reagents and Conditions | Product | Key Features |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 3-(dimethylamino)-2-methylpropanoate | Equilibrium-driven reaction; water removal is crucial for high yields. |
| Sonochemical Methylation | Methanol, Polymer-supported Triphenylphosphine, 2,4,6-Trichloro-1,3,5-triazine, Na₂CO₃, Ultrasound | Methyl 3-(dimethylamino)-2-methylpropanoate | Rapid, high-yielding, and compatible with sensitive functional groups. organic-chemistry.org |
Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally inefficient. This is because amines are basic and will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. brainly.com Peptide coupling reagents are widely employed to facilitate this transformation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. researchgate.net The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and minimize racemization at the chiral alpha-carbon. researchgate.net A one-pot, green chemistry approach has also been developed that utilizes the in-situ formation of a thioester intermediate, which then reacts with an amine to form the amide, avoiding traditional coupling reagents. nih.govrsc.org
| Coupling Reagent | Additive | Typical Solvent | Product | Noteworthy Aspects |
|---|---|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DMF, DCM | N-Substituted 3-(dimethylamino)-2-methylpropanamide | Dicyclohexylurea byproduct is insoluble and can be removed by filtration. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or Oxyma | DMF, DCM | N-Substituted 3-(dimethylamino)-2-methylpropanamide | Water-soluble carbodiimide (B86325) and byproduct, facilitating workup. |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA (Diisopropylethylamine) | DMF | N-Substituted 3-(dimethylamino)-2-methylpropanamide | Highly efficient for sterically hindered amines and acids. |
| DPDTC (Dipyridyl dithiocarbonate) | None (1-pot) | Water or neat | N-Substituted 3-(dimethylamino)-2-methylpropanamide | Green chemistry approach avoiding traditional coupling reagents. nih.govrsc.org |
Reactions Involving the Tertiary Amine Functionality
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a nucleophilic and basic center, susceptible to reactions such as quaternization and oxidation.
Quaternization (Menschutkin Reaction): As a tertiary amine, the dimethylamino group can react with alkyl halides in an SN2 reaction to form a quaternary ammonium (B1175870) salt. This reaction, known as the Menschutkin reaction, is influenced by the steric hindrance of both the amine and the alkyl halide. For this compound, the tertiary amine is somewhat sterically hindered by the adjacent methyl group and the rest of the molecule. The reaction proceeds readily with less sterically demanding alkyl halides like methyl iodide. libretexts.org This process is often referred to as exhaustive methylation when an excess of methyl iodide is used. numberanalytics.com The resulting quaternary ammonium salt is a key intermediate for Hofmann elimination reactions.
Oxidation: The tertiary amine functionality can be oxidized to form an N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), and ozone. libretexts.orggoogle.com The resulting N-oxide is a polar molecule where the nitrogen atom is bonded to four substituents, giving it a formal positive charge, while the oxygen atom bears a formal negative charge. libretexts.org It is important to note that stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to more complex reaction mixtures and potential degradation of the molecule. doubtnut.comquora.com
| Reaction | Reagent | Product | General Conditions |
|---|---|---|---|
| Quaternization | Methyl Iodide (CH₃I) | 3-(Trimethylammonio)-2-methylpropanoate iodide | Excess methyl iodide, often in a polar solvent. numberanalytics.com |
| N-Oxidation | Hydrogen Peroxide (H₂O₂) or m-CPBA | This compound N-oxide | Controlled temperature, often in an alcoholic or chlorinated solvent. libretexts.org |
Reactivity at the Chiral Alpha-Carbon Center
The alpha-carbon of this compound is a stereocenter and its reactivity is influenced by the adjacent carboxylic acid group.
Enolate Formation and Alkylation: The proton on the alpha-carbon is acidic due to the electron-withdrawing effect of the adjacent carbonyl group of the carboxylic acid (or more typically, its ester derivative). Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate the alpha-carbon to form an enolate. libretexts.orglibretexts.org This enolate is a potent nucleophile and can undergo SN2 reactions with alkyl halides, allowing for the introduction of a new alkyl group at the alpha-position. umn.edupressbooks.pub For this reaction to be effective, the carboxylic acid is typically first converted to an ester to prevent the base from simply deprotonating the more acidic carboxylic acid proton. libretexts.org The choice of a bulky base like LDA helps to prevent nucleophilic attack at the carbonyl carbon of the ester. libretexts.orgyoutube.com
| Step | Reagents and Conditions | Intermediate/Product | Key Considerations |
|---|---|---|---|
| Enolate Formation | Ester of this compound, LDA, THF, -78 °C | Lithium enolate | Requires a strong, non-nucleophilic base and anhydrous conditions. libretexts.orglibretexts.org |
| Alkylation | Alkyl halide (e.g., CH₃I, CH₃CH₂Br) | Ester of 2-alkyl-3-(dimethylamino)-2-methylpropanoic acid | Works best with primary alkyl halides to avoid elimination side reactions. libretexts.orgpressbooks.pub |
Derivatization for Functional Group Interconversion
The functional groups in this compound can be interconverted to create a variety of other useful compounds.
Reduction of the Carboxylic Acid: The carboxylic acid moiety can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comdavuniversity.orgmasterorganicchemistry.com The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during workup to yield 3-(dimethylamino)-2-methylpropan-1-ol. It is important to note that LiAlH₄ will also reduce other reducible functional groups if present.
Hofmann Elimination: The quaternary ammonium salt formed from the quaternization of the tertiary amine can undergo a Hofmann elimination reaction upon treatment with a strong base, such as silver oxide in water, followed by heating. wikipedia.org This E2 elimination reaction typically forms the least substituted alkene (the Hofmann product) due to the steric bulk of the trimethylamine (B31210) leaving group. wikipedia.orgbyjus.com In the case of the quaternary salt of this compound, this would lead to the formation of methacrylic acid and trimethylamine.
β-Lactam Synthesis: β-Amino acids are important precursors for the synthesis of β-lactams, which are core structures in many antibiotics. researchgate.net Cyclization of 3-amino-2-methylpropanoic acid derivatives can be achieved through various methods, such as the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. nih.gov Alternatively, enolate-imine cyclocondensation can be employed. nih.gov These methods often require protection of the amine and activation of the carboxylic acid. The stereochemistry at the alpha and beta carbons of the resulting β-lactam can often be controlled by the choice of reagents and reaction conditions. nih.gov
| Transformation | Reagents and Conditions | Product | Reaction Type |
|---|---|---|---|
| Reduction | 1. LiAlH₄, THF 2. H₃O⁺ workup | 3-(Dimethylamino)-2-methylpropan-1-ol | Reduction masterorganicchemistry.comdavuniversity.org |
| Hofmann Elimination | 1. Excess CH₃I 2. Ag₂O, H₂O, Heat | Methacrylic acid + Trimethylamine | Elimination wikipedia.org |
| β-Lactam Formation | Various (e.g., activating agents for cyclization) | A β-lactam derivative | Intramolecular cyclization researchgate.netnih.gov |
Synthesis and Characterization of Derivatives and Analogues of 3 Dimethylamino 2 Methylpropanoic Acid
Amide and Ester Derivatives
The carboxylic acid moiety of 3-(Dimethylamino)-2-methylpropanoic acid is readily derivatized to form amides and esters through standard coupling reactions. These derivatives are of interest for their potential biological activities and as intermediates for further chemical transformations.
The synthesis of amide derivatives can be achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often with an additive like 1-Hydroxybenzotriazole (B26582) (HOBT) to suppress side reactions and improve yields. Alternatively, the ester of this compound can be directly reacted with an amine. For instance, the reaction of carboxylic acid esters with N,N-dimethyl-1,3-diaminopropane in the presence of zeolite catalysts has been reported to produce the corresponding N-[3-(dimethylamino)propyl]amides in high yields of 90-95%. researchgate.net While this specific example does not use this compound as the starting ester, the methodology is directly applicable.
Ester derivatives are typically synthesized through Fischer-Speier esterification, where the carboxylic acid is reacted with an alcohol under acidic catalysis. researchgate.net Alternatively, reaction with an alkyl halide in the presence of a base can yield the corresponding ester. These esterification reactions are generally high-yielding and allow for the introduction of a wide variety of alkyl or aryl groups.
Table 1: Representative Amide and Ester Derivatives of this compound and Their Synthetic Methods
| Derivative Type | Reactants | Reagents/Catalyst | Typical Yield (%) | Reference |
| Amide | This compound, Primary/Secondary Amine | EDCI, HOBT | 50-80 | nih.gov |
| Amide | Methyl 3-(dimethylamino)-2-methylpropanoate, N,N-Dimethyl-1,3-diaminopropane | Zeolites | 90-95 | researchgate.net |
| Ester | This compound, Alcohol | Acid Catalyst (e.g., H₂SO₄) | High | researchgate.net |
Quaternary Ammonium (B1175870) Salt Formation
The tertiary amine functionality of this compound can be readily alkylated to form quaternary ammonium salts. google.com This transformation imparts a permanent positive charge to the molecule, significantly altering its solubility and electrostatic interaction capabilities. The process, often referred to as quaternization or the Menshutkin reaction, typically involves the reaction of the tertiary amine with an alkyl halide. google.com
The choice of the alkylating agent allows for the introduction of a diverse range of alkyl and aryl groups, thereby tuning the properties of the resulting quaternary ammonium salt. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. The progress of the quaternization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the N-methyl proton signal of the tertiary amine and the appearance of the new N-alkyl signals at a downfield-shifted position. researchgate.net
Table 2: Examples of Quaternization Reactions of Tertiary Amines
| Tertiary Amine | Alkylating Agent | Solvent | Temperature (°C) | Reference |
| Poly[2-(dimethylamino)ethyl methacrylate] | 1-Iodobutane | Not specified | 60 | researchgate.net |
| 3-(N,N-dimethylamino)-1,2-propanediol | Dimethylsulfate | Neat | Exothermic to 145 | google.comgoogle.com |
| Benzalkonium chloride precursor | Benzyl (B1604629) chloride | Not specified | Not specified | google.com |
N-Oxide Derivatives
Oxidation of the tertiary amine group in this compound leads to the formation of the corresponding N-oxide derivative. N-oxides are highly polar molecules with interesting chemical and biological properties. google.com The synthesis of N-oxides is typically achieved by reacting the tertiary amine with an oxidizing agent such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA). nih.govmdpi.com
The resulting N-oxide is a zwitterionic species at neutral pH, which can influence its interaction with biological systems and its use in materials science. google.com The formation of the N-oxide can be confirmed by spectroscopic methods. For instance, in ¹H NMR, the protons on the carbons adjacent to the nitrogen atom typically shift downfield upon N-oxidation.
While direct synthesis of the N-oxide of this compound is not extensively reported, the general methods for N-oxidation of tertiary amines are well-established and would be applicable. nih.govmdpi.com The characterization of a similar compound, N-(3-(Dimethylamino)propyl)dodecanamide N-oxide, has been documented, providing a reference for the expected spectroscopic features. chemspider.com
Incorporation into Polymeric Structures and Macromolecular Synthesis
The bifunctional nature of this compound makes it a valuable component in the synthesis of functional polymers. It can be utilized either as a monomer in polymerization reactions or as a functionalizing agent to modify existing polymer backbones.
While direct polymerization of this compound itself is not commonly reported, structurally similar monomers have been successfully employed in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. For example, N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl) has been polymerized via RAFT to produce well-defined homopolymers and block copolymers. rsc.org The polymerization is typically conducted in a suitable solvent using a RAFT agent, such as 4-cyanopentanoic acid dithiobenzoate (CTP), and a radical initiator. rsc.org
The resulting polymers exhibit stimuli-responsive behavior due to the presence of the tertiary amine groups, making them of interest for applications in drug delivery and biotechnology. The ability to control the molecular weight and architecture of these polymers through RAFT polymerization is a key advantage. acs.org
Post-polymerization modification is a powerful strategy for introducing specific functionalities onto a polymer backbone. illinois.edubeilstein-journals.org this compound, or its derivatives, can be used to functionalize polymers containing reactive groups. For instance, a polymer with pendant hydroxyl or amino groups could be reacted with the carboxylic acid of this compound to introduce the dimethylamino functionality.
This approach allows for the synthesis of a library of functional polymers from a common precursor polymer. The introduction of the 3-(dimethylamino) group can impart pH-responsiveness and the ability to undergo further reactions, such as quaternization, to create cationic polymers. illinois.edu
Related Aminocarboxylic Acids and Their Synthetic Implications
This compound belongs to the class of β-amino acids. The synthesis of β-amino acids and their derivatives is an active area of research due to their presence in natural products and their utility in medicinal chemistry. researchgate.netillinois.edu Several synthetic strategies have been developed for the preparation of β-amino acids.
Common methods include the conjugate addition of amines to α,β-unsaturated carbonyl compounds (aza-Michael addition), the Mannich reaction, and the Arndt-Eistert homologation of α-amino acids. illinois.edu More recently, catalytic methods have emerged, such as the palladium-catalyzed aminocarbonylation of alkenes and the nickel-catalyzed carboxylation of aziridines, which provide efficient routes to a variety of β-amino acid derivatives under mild conditions. illinois.eduorganic-chemistry.org
The development of these synthetic methodologies has significant implications for accessing a wide range of structurally diverse β-amino acids, including analogues of this compound with different substitution patterns. This, in turn, facilitates the exploration of their structure-activity relationships in various applications.
Metal Complexation with Dimethylamino-containing Ligands
Ligands that feature both a dimethylamino group and a carboxylate functionality, such as this compound and its analogues, are effective chelating agents for a variety of metal ions. The coordination chemistry of these ligands is largely defined by their ability to act as bidentate N,O-donors. In this binding mode, the nitrogen atom of the dimethylamino group and one of the oxygen atoms from the deprotonated carboxylate group simultaneously bind to a central metal ion. This chelation results in the formation of a thermodynamically stable metallacycle, typically a five- or six-membered ring, depending on the carbon backbone separating the two functional groups.
The study of simpler, analogous molecules provides significant insight into the expected coordination behavior. β-Alanine (3-aminopropanoic acid), a primary β-amino acid, serves as a foundational analogue. It readily forms stable bischelate complexes with platinum(II) and palladium(II). nih.gov X-ray diffraction studies of trans-[Pd(β-Ala)₂] and trans-[Pt(β-Ala)₂] confirm that the β-alanine ligand coordinates through the amino nitrogen and a carboxylate oxygen, forming a six-membered chelate ring. nih.gov The square planar geometry around the metal centers is typical for these d⁸ metal ions. nih.gov
| Parameter | trans-[Pd(β-Ala)₂] | trans-[Pt(β-Ala)₂] |
| Metal-Nitrogen Bond Length (Å) | 2.026 | 2.028 |
| Metal-Oxygen Bond Length (Å) | 2.004 | 1.996 |
| N-M-O Chelate Angle (°) | 94.35 | 94.0 / 95.7 |
| Data sourced from X-ray diffraction analysis of β-alanine complexes. nih.gov |
The introduction of N-alkyl groups, such as in N,N-dimethylated amino acids, directly influences the stability of the resulting metal complexes. While the dimethylamino group is a competent donor, the steric hindrance imposed by the two methyl groups can weaken the metal-ligand interaction compared to primary or secondary amine analogues. This effect has been quantified in studies of copper(II) complexes with L-alanine and its N-alkyl derivatives. tandfonline.comresearchgate.nettandfonline.com Potentiometric and voltammetric measurements show a marked decrease in the stability constants for complexes of N-alkylated alaninates. tandfonline.comresearchgate.net The chelates formed by mono- and di-N-alkylated L-alaninates are over ten times less stable than the parent copper(II) L-alaninate complex. tandfonline.comresearchgate.net
| Ligand (L) | log β₁ (CuL⁺) | log β₂ (CuL₂) |
| L-Alanine | 8.52 | 14.76 |
| N-Ethyl-L-alanine | 7.12 | 12.78 |
| N,N-Dimethyl-L-alanine | 6.25 | 11.23 |
| Stability constants (log β) for Copper(II) complexes determined by square wave voltammetry. tandfonline.com |
Despite the reduced stability due to steric effects, ligands of this class have found utility in catalysis. For instance, N,N-dimethyl-β-alanine has been successfully employed as an inexpensive and efficient N,O-bidentate ligand for palladium in the Heck reaction, demonstrating that the coordination of the dimethylamino and carboxylate groups is robust enough to facilitate important catalytic cycles. nih.gov The coordination behavior is thus a balance between the favorable chelate effect and the unfavorable steric interactions from the N-alkyl substituents.
Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Precursor in Pharmaceutical Synthesis and Drug Development
The structural motif of 3-(Dimethylamino)-2-methylpropanoic acid is embedded in various pharmacologically active compounds, highlighting its importance in medicinal chemistry and drug development.
One of the most significant applications of this structural class is in the synthesis of the centrally-acting analgesic, Tapentadol. Various patented synthesis routes for Tapentadol utilize derivatives of this compound as critical intermediates. These precursors undergo a series of reactions to construct the final complex structure of the drug.
For instance, compounds such as 3-(dimethylamino)-2-methyl-1-(3-nitrophenyl)-propan-1-one and (S)-1-(3-(benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one serve as key building blocks. These molecules are subjected to reactions like Grignard reactions to introduce necessary alkyl groups, followed by further transformations to yield Tapentadol. The synthesis underscores the utility of the dimethylamino-2-methylpropanoyl backbone in assembling the final active pharmaceutical ingredient.
Table 1: Key Intermediates in Tapentadol Synthesis
| Intermediate Compound | Role in Synthesis |
|---|---|
| 3-(Dimethylamino)-2-methyl-1-(3-nitrophenyl)-propan-1-one | Precursor for forming the main carbon skeleton. |
| (S)-1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one | Chiral intermediate used in stereoselective synthesis routes. |
| (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methyl pentan-3-ol | Product of Grignard reaction, a step towards the final structure. |
Beyond its role in the synthesis of Tapentadol, the this compound framework serves as a versatile building block for other bioactive molecules. The presence of both an amine and a carboxylic acid functional group allows it to be incorporated into a variety of molecular scaffolds through standard peptide coupling and other bond-forming reactions. This versatility makes it a valuable starting material for creating libraries of compounds for drug discovery screening. While its application in Tapentadol is well-documented, its fundamental structure is of interest in the broader synthesis of compounds where a substituted aminopropanoic acid moiety is desired to modulate physicochemical properties and biological activity.
Applications in Agrochemical and Specialty Chemical Synthesis
Currently, public domain research does not extensively detail the application of this compound specifically within the agrochemical and specialty chemical sectors. However, the structural motifs present in this compound—tertiary amines and carboxylic acids—are common in molecules designed for these industries. Aminocarboxylic acids can be used in the synthesis of chelating agents, surfactants, and as building blocks for polymers and other specialty materials. Further research may explore the potential of this specific compound in these areas.
Reagent in Coupling and Condensation Reactions (Indirect Role)
In organic synthesis, a condensation reaction involves the joining of two molecules with the concurrent loss of a small molecule, such as water. libretexts.orglibretexts.org this compound possesses the necessary functional groups—a carboxylic acid and an amine—to participate in such reactions.
Utility in Radiochemistry and Probe Design (e.g., Positron Emission Tomography Probes)
The core structure of substituted amino acids is highly valuable in the field of radiochemistry, particularly for the design of probes for Positron Emission Tomography (PET) imaging. nih.govresearchgate.net PET is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides incorporated into biologically active molecules.
Fluorinated analogues of 2-methylpropanoic acid have been successfully developed as PET tracers for tumor imaging. nih.govresearchgate.net Specifically, 2-amino-3-[18F]fluoro-2-methylpropanoic acid ([18F]FAMP) and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid ([18F]N-MeFAMP) have shown significant promise. nih.govresearchgate.net These tracers are designed to exploit the increased metabolic rate of amino acids in tumor cells.
Research findings indicate that these probes are effective substrates for the Type A amino acid transport system, which is often upregulated in cancer cells. nih.gov In preclinical studies using rodent tumor models, these tracers demonstrated high uptake in tumor tissue compared to normal brain tissue, a critical characteristic for effective cancer imaging. nih.govresearchgate.net
Table 2: Performance of Related PET Probes in a Rodent Gliosarcoma Model
| PET Probe | Tumor vs. Normal Brain Ratio (at 60 min) | Key Finding |
|---|---|---|
| [18F]FAMP | 36:1 | Promising for imaging intracranial neoplasms. nih.gov |
| [18F]N-MeFAMP | 104:1 | Shows higher specificity for Type A transport and a superior tumor-to-brain ratio. nih.gov |
The successful development of these related compounds underscores the utility of the 2-methylpropanoic acid scaffold in designing novel PET probes for oncology. nih.govresearchgate.net
Biochemical and Biological Research Perspectives on 3 Dimethylamino 2 Methylpropanoic Acid and Its Analogues
Natural Occurrence and Biosynthesis Pathways of Related Compounds
While 3-(Dimethylamino)-2-methylpropanoic acid itself is not described as a naturally occurring compound, its structural analogue, β-aminoisobutyric acid (BAIBA), is a well-characterized metabolite found in various organisms, including mammals. nih.govwikipedia.org The study of BAIBA's biosynthesis provides a framework for understanding the metabolic pathways that handle similar β-amino acid structures.
β-aminoisobutyric acid (BAIBA) is a non-protein amino acid formed during the catabolism of the pyrimidine (B1678525) nucleotide, thymine (B56734), and the branched-chain amino acid, valine. healthmatters.iohealthmatters.io It exists in two enantiomeric forms, D-BAIBA and L-BAIBA, each produced through distinct metabolic pathways. researchgate.netnih.gov
D-BAIBA from Thymine Catabolism: The degradation of thymine in the cytosol leads to the production of D-BAIBA through a series of enzymatic reactions. mdpi.com This pathway involves three key enzymes:
Dihydropyrimidine Dehydrogenase (DPYD): Initiates the pathway by reducing thymine to dihydrothymine (B131461). nih.govmdpi.com
Dihydropyrimidinase (DPYS): Catalyzes the hydrolytic ring opening of dihydrothymine to form N-carbamoyl-β-aminoisobutyric acid. nih.govmdpi.com
β-Ureidopropionase (UPB1): Cleaves N-carbamoyl-β-aminoisobutyric acid to release D-BAIBA, ammonia, and carbon dioxide. nih.govmdpi.com
D-BAIBA is then metabolized in the mitochondria by the enzyme Alanine:glyoxylate aminotransferase 2 (AGXT2) to D-methylmalonate semialdehyde (D-MMS). researchgate.netnih.gov
L-BAIBA from Valine Catabolism: The breakdown of L-valine in the mitochondria produces L-BAIBA. researchgate.net This process is primarily catalyzed by the mitochondrial enzyme 4-aminobutyrate aminotransaminase (ABAT) , which facilitates the conversion of L-methylmalonyl-semialdehyde (L-MMS) to L-BAIBA. nih.govnih.gov This reaction is bidirectional, meaning ABAT can also convert L-BAIBA back to L-MMS. nih.gov
The catabolic products of both BAIBA enantiomers, L- and D-methylmalonate semialdehydes, are subsequently oxidized by methylmalonate semialdehyde dehydrogenase (MMSDH) to form propionyl-CoA, which can then enter central carbon metabolism. researchgate.net
Key Enzymes in β-Aminoisobutyric Acid (BAIBA) Metabolism
This table summarizes the primary enzymes involved in the synthesis and degradation of D- and L-BAIBA, their respective metabolic pathways, and their cellular locations.
| Enzyme | Abbreviation | Metabolic Pathway | Function | Cellular Location |
|---|---|---|---|---|
| Dihydropyrimidine Dehydrogenase | DPYD | Thymine Catabolism | Reduces thymine to dihydrothymine | Cytosol |
| Dihydropyrimidinase | DPYS | Thymine Catabolism | Converts dihydrothymine to N-carbamoyl-BAIBA | Cytosol |
| β-Ureidopropionase | UPB1 | Thymine Catabolism | Produces D-BAIBA from N-carbamoyl-BAIBA | Cytosol |
| 4-aminobutyrate aminotransaminase | ABAT | Valine Catabolism | Catalyzes the reversible conversion of L-MMS to L-BAIBA | Mitochondria |
| Alanine:glyoxylate aminotransferase 2 | AGXT2 | D-BAIBA Degradation | Metabolizes D-BAIBA to D-methylmalonate semialdehyde | Mitochondria |
| Methylmalonate semialdehyde dehydrogenase | MMSDH | BAIBA Catabolism | Oxidizes L- and D-MMS to propionyl-CoA | Mitochondria |
In microorganisms, metabolic pathways for non-canonical amino acids are diverse. For instance, soil bacteria have been shown to metabolize α-aminoisobutyric acid (AIB), a structural isomer of BAIBA. nih.gov These bacteria convert AIB to acetone (B3395972) and CO2 in a reaction that requires pyruvate (B1213749), indicating a mechanism of decarboxylation-dependent transamination. nih.gov This highlights the microbial capacity to utilize short-chain, branched amino acids as nutrient sources.
Role as a Non-Canonical Amino Acid in Protein Engineering and Biochemical Probes
Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not among the 20 standard proteinogenic amino acids. nih.gov The ability to site-specifically incorporate ncAAs like this compound or its derivatives into proteins has become a powerful tool in protein engineering and chemical biology. addgene.orgpreprints.org This technology allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins. addgene.orgtwistbioscience.com
The site-specific incorporation of ncAAs into proteins is primarily achieved through a technique called genetic code expansion (GCE). mdpi.comnih.gov GCE exploits the cell's natural translational machinery by reassigning a specific codon, often a stop codon, to encode the desired ncAA. nih.gov The most common method is amber (UAG) stop codon suppression. addgene.orgnih.gov
This methodology requires two key components to create an orthogonal translation system that does not interfere with the host cell's normal protein synthesis: mdpi.com
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This is an engineered enzyme that specifically recognizes the ncAA and attaches it to its cognate tRNA. It must not recognize any of the endogenous amino acids or tRNAs. nih.gov
An Orthogonal tRNA: This tRNA is engineered to be recognized by the orthogonal aaRS but not by any of the host's native synthetases. Its anticodon is mutated to recognize the reassigned codon (e.g., the UAG stop codon). addgene.orgnih.gov
When a gene of interest containing a TAG codon at a specific site is expressed in a cell containing the orthogonal pair and supplied with the ncAA, the orthogonal tRNA is charged with the ncAA by the orthogonal aaRS. acs.org The ribosome then reads the TAG codon and, instead of terminating translation, incorporates the ncAA into the growing polypeptide chain. acs.org Other strategies, such as frameshift suppression using four-nucleotide (quadruplet) codons, have also been developed to expand the number of available codons for ncAA incorporation. mdpi.comazolifesciences.com
The incorporation of ncAAs provides a precise way to introduce biochemical probes into proteins for detailed structure-function analysis. researchgate.netspringernature.com By placing an ncAA with a specific functional group at a defined location, researchers can investigate aspects of protein biology that are difficult to study with conventional methods. twistbioscience.com
Applications include:
Fluorescent Probes: Incorporating ncAAs with fluorescent side chains allows for the study of protein localization, dynamics, and interactions using advanced microscopy techniques.
Photo-crosslinkers: Amino acids with photo-activatable groups can be used to "trap" transient protein-protein or protein-nucleic acid interactions, helping to map interaction networks within the cell. acs.org
Biophysical Probes: The introduction of spin-labeled ncAAs enables the study of protein conformational changes and dynamics using techniques like electron paramagnetic resonance (EPR) spectroscopy. researchgate.net
Modifying Protein Properties: The incorporation of ncAAs can be used to enhance protein stability, alter enzymatic activity, or improve the therapeutic properties of protein-based drugs. nih.gov
Applications of Non-Canonical Amino Acids (ncAAs) in Protein Research
This table outlines various types of ncAAs used as biochemical probes and their principal applications in studying protein structure and function.
| Type of ncAA Probe | Example Functional Group | Primary Application | Information Gained |
|---|---|---|---|
| Fluorescent Amino Acids | Coumarin, Dansyl | Fluorescence Spectroscopy/Microscopy | Protein localization, conformational changes, binding events |
| Photo-crosslinking Amino Acids | Benzophenone, Azide | Mapping Molecular Interactions | Identification of binding partners and interaction interfaces |
| Spin-labeled Amino Acids | Nitroxide radical (e.g., TOAC) | Electron Paramagnetic Resonance (EPR) | Local protein dynamics, solvent accessibility, distance measurements |
| Infrared Probes | Azido, Cyano groups | IR Spectroscopy | Probing local electrostatic environments and hydrogen bonding |
| Chemically Reactive Handles | Alkyne, Azide, Ketone | Bioorthogonal Chemistry ("Click Chemistry") | Site-specific protein labeling with dyes, drugs, or other molecules |
Deuterium-Labeled Analogues in Metabolic Tracing Studies
Metabolic tracing using stable isotopes is a powerful technique to quantitatively track the flow of atoms through metabolic pathways. Deuterium (B1214612) (²H), a stable isotope of hydrogen, has emerged as a valuable tracer for in vivo metabolic studies due to its low natural abundance and the fact that it can be detected with high sensitivity using magnetic resonance spectroscopy (MRS) and imaging (MRI). mdpi.comescholarship.org
The methodology, often referred to as Deuterium Metabolic Imaging (DMI), involves administering a substrate labeled with deuterium, such as [6,6’-²H₂]glucose. mdpi.com As the labeled substrate is metabolized, the deuterium atoms are incorporated into downstream metabolic products. For example, deuterated glucose is first converted to labeled pyruvate via glycolysis. mdpi.com The labeled pyruvate can then enter the TCA cycle, leading to the production of deuterated glutamate (B1630785) and glutamine, or be converted to lactate (B86563) under anaerobic conditions. mdpi.com
By monitoring the appearance and relative abundance of these deuterated metabolites over time using non-invasive imaging techniques, researchers can map metabolic fluxes and identify alterations in pathway activity in real-time and in vivo. mdpi.com This approach provides a dynamic window into cellular metabolism that is not achievable with traditional endpoint measurements. While not specifically documented for this compound, deuterium-labeled analogues could theoretically be synthesized and used to trace its metabolic fate, uptake, and potential incorporation into other molecules within a biological system, providing critical insights into its biochemical behavior.
Advanced Structural Analysis and Computational Chemistry of 3 Dimethylamino 2 Methylpropanoic Acid
Spectroscopic Characterization Methodologies
Spectroscopic methods are indispensable tools for probing the molecular architecture of 3-(Dimethylamino)-2-methylpropanoic acid. Advanced NMR and mass spectrometry techniques, in particular, offer detailed information regarding its connectivity, stereochemistry, and elemental composition.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Advanced two-dimensional (2D) NMR techniques are particularly crucial for unambiguous stereochemical assignments. st-andrews.ac.uk These methods, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-bond and through-space correlations between nuclei.
COSY experiments would reveal the spin-spin coupling network between protons, confirming the connectivity of the propanoic acid backbone. For instance, the proton at the chiral center (C2) would show a correlation to the protons of the adjacent methyl group and the methylene (B1212753) group at C3.
HSQC spectroscopy would provide a direct correlation between each proton and the carbon atom it is attached to, allowing for the unambiguous assignment of all carbon signals in the molecule.
NOESY experiments are instrumental in determining the relative stereochemistry by detecting protons that are close in space. chim.lu For a specific enantiomer of this compound, NOE correlations could be observed between the protons of the C2-methyl group and specific protons of the dimethylamino group or the methylene bridge, depending on the preferred conformation.
The following table outlines the expected ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of related structures. The exact chemical shifts can be influenced by the solvent and the pH of the sample.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |
| Carboxyl (COOH) | 10-12 | Singlet | 175-185 |
| Methine (CH at C2) | 2.5-3.0 | Multiplet | 40-50 |
| Methylene (CH₂ at C3) | 2.8-3.5 | Multiplet | 55-65 |
| Methyl (CH₃ at C2) | 1.0-1.3 | Doublet | 15-20 |
| Dimethylamino (N(CH₃)₂) | 2.2-2.8 | Singlet | 40-50 |
Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nist.gov For this compound, mass spectrometry confirms the molecular formula C₆H₁₃NO₂. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 132.10192 |
| [M+Na]⁺ | 154.08386 |
| [M-H]⁻ | 130.08736 |
| [M+NH₄]⁺ | 149.12846 |
| [M+K]⁺ | 170.05780 |
In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the neutral molecule (131.09). The fragmentation pattern would provide further structural confirmation. Based on the fragmentation of similar carboxylic acids, such as propanoic acid and 2-methylpropanoic acid, characteristic fragmentation pathways for this compound can be predicted. chim.ludocbrown.infodocbrown.info Common fragmentation would likely involve the loss of the carboxyl group (as COOH or CO₂), and cleavage of the carbon-carbon bonds in the backbone. The presence of the dimethylamino group would also lead to characteristic fragments.
X-ray Crystallography Studies of the Compound and its Salts/Derivatives
At present, there are no publicly available X-ray crystallography studies for this compound or its common salts in the searched scientific literature. Such studies would be invaluable for providing a definitive, solid-state confirmation of its molecular structure, including bond lengths, bond angles, and the precise conformation of the molecule within a crystal lattice. X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules.
Theoretical and Computational Chemistry Studies
In the absence of extensive experimental data, theoretical and computational chemistry methods offer powerful tools to predict and understand the structural and electronic properties of this compound. nih.govmdpi.com
Conformational Analysis and Molecular Dynamics Simulations
The presence of multiple rotatable single bonds in this compound suggests that it can adopt various conformations in solution. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to map the potential energy surface of the molecule as a function of its dihedral angles.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. frontiersin.org By simulating the movements of all atoms in a virtual environment that mimics solution, MD can reveal the preferred conformations, the transitions between them, and the influence of the solvent on the molecular structure. For this compound, MD simulations could elucidate the flexibility of the backbone and the orientation of the dimethylamino and carboxyl groups.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of this compound. These calculations can determine various molecular properties, including:
Optimized molecular geometry: Predicting the most stable three-dimensional structure of the molecule.
Distribution of electron density: Identifying electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity.
Molecular orbitals: Visualizing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to predicting how the molecule will interact with other chemical species.
Spectroscopic properties: Calculating theoretical NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.
By analyzing these calculated properties, a deeper understanding of the chemical reactivity of this compound can be achieved, providing a theoretical framework for its behavior in chemical reactions.
Chiral Recognition and Interaction Modeling
The chiral center in this compound is located at the second carbon atom of the propanoic acid chain, to which a methyl group is attached. The differential interaction of its R- and S-enantiomers with a chiral environment, such as a chiral selector or a biological receptor, forms the basis of chiral recognition. Understanding these interactions at a molecular level is key to developing effective enantioseparation methods and explaining stereospecific biological activities.
Detailed research findings specifically focused on the chiral recognition and interaction modeling of this compound are limited in publicly available scientific literature. However, the principles of chiral recognition for structurally related amino acids and carboxylic acids can be applied to hypothesize the likely mechanisms. The primary non-covalent interactions that govern chiral discrimination include hydrogen bonding, electrostatic interactions, steric hindrance, and van der Waals forces.
Hydrogen Bonding and Electrostatic Interactions: The carboxylic acid group and the tertiary amino group of this compound are key functional groups capable of forming hydrogen bonds and participating in electrostatic interactions. In a chiral selector with complementary functional groups (e.g., hydroxyl, amide, or other amino groups), the formation of a three-point interaction complex, as proposed in the classical Easson-Stedman model, can lead to diastereomeric complexes with different stabilities. For instance, the carboxylate group can interact with a positively charged site on a selector, while the dimethylamino group can act as a hydrogen bond acceptor.
Steric Hindrance: The spatial arrangement of the methyl group at the chiral center and the dimethylamino group plays a crucial role in how each enantiomer fits into the binding pocket of a chiral selector. The bulkier dimethylamino group, in particular, can create significant steric hindrance, allowing only one enantiomer to bind favorably.
Computational Modeling Approaches:
To elucidate the specific nature of these interactions, computational chemistry offers powerful tools such as molecular docking and molecular dynamics (MD) simulations. These methods can model the interaction between the individual enantiomers of this compound and a chosen chiral selector.
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By docking both the R- and S-enantiomers into the active site of a chiral selector (e.g., a cyclodextrin (B1172386) or a chiral stationary phase material), the binding affinities and interaction energies can be calculated. A significant difference in the calculated binding energies for the two enantiomers would suggest a high degree of enantioselectivity.
Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the chiral recognition process. By simulating the behavior of the enantiomer-selector complex over time, one can analyze the stability of the interactions, the conformational changes that occur upon binding, and the role of the solvent.
Hypothetical Interaction Model with a Chiral Selector:
Considering a common chiral selector like a cyclodextrin, the hydrophobic methyl group and parts of the carbon chain of this compound could be included within the cyclodextrin cavity. The polar carboxylic acid and dimethylamino groups would likely interact with the hydroxyl groups on the rim of the cyclodextrin through hydrogen bonding. The subtle difference in the spatial orientation of the methyl group in the R- and S-enantiomers would lead to different fits and interaction strengths, thus enabling chiral discrimination.
| Enantiomer | Binding Energy (kcal/mol) | Key Interacting Residues/Moieties of Selector | Primary Interactions |
|---|---|---|---|
| (R)-3-(Dimethylamino)-2-methylpropanoic acid | -6.5 | Hydroxyl groups, Hydrophobic cavity | Hydrogen bonding, van der Waals forces |
| (S)-3-(Dimethylamino)-2-methylpropanoic acid | -5.2 | Hydroxyl groups, Hydrophobic cavity | Hydrogen bonding, Steric hindrance |
In this hypothetical example, the (R)-enantiomer exhibits a more favorable binding energy, suggesting it forms a more stable complex with the chiral selector compared to the (S)-enantiomer. The primary interactions for both are hydrogen bonding and van der Waals forces, but the (S)-enantiomer experiences some steric hindrance, which destabilizes the complex.
Further research employing these computational methods, in conjunction with experimental techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, is necessary to fully elucidate the specific mechanisms of chiral recognition for this compound.
Future Directions and Emerging Research Avenues for 3 Dimethylamino 2 Methylpropanoic Acid
Development of Novel Catalytic Systems for Efficient and Sustainable Synthesis
The efficient and sustainable synthesis of 3-(dimethylamino)-2-methylpropanoic acid is a key area for future research. While traditional synthetic routes exist, the development of novel catalytic systems can offer significant advantages in terms of yield, selectivity, and environmental impact.
Future research will likely focus on several key areas:
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Future studies could explore the use of chiral organocatalysts to produce enantiomerically pure forms of this compound. This would be particularly important for its potential applications in pharmaceuticals and life sciences, where stereochemistry plays a crucial role.
Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. The exploration of novel enzymes or the engineering of existing ones could lead to highly efficient and sustainable biocatalytic routes for the synthesis of this compound. This could involve screening for novel enzymes from natural sources or using protein engineering to tailor enzymes for this specific reaction.
Metal-Catalyzed Reactions: Recent advances have demonstrated the utility of transition metal catalysis for the synthesis of β-amino acids. illinois.edu For instance, methods like palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines present innovative approaches for creating the β-amino acid scaffold. illinois.edu Future work could adapt these methods for the specific synthesis of this compound, potentially offering higher efficiency and functional group tolerance.
| Catalytic Approach | Potential Advantages | Research Focus |
| Organocatalysis | High enantioselectivity, metal-free, milder reaction conditions. | Development of novel chiral catalysts for asymmetric synthesis. |
| Biocatalysis | High specificity, environmentally friendly, potential for one-pot synthesis. | Discovery and engineering of enzymes for selective synthesis. |
| Metal Catalysis | High efficiency, broad substrate scope, novel reaction pathways. | Adaptation of modern catalytic methods for the target molecule. |
Exploration of New Biochemical and Biological Applications
The biological activities of this compound and its derivatives are largely unexplored. Given the diverse biological roles of other propanoic acid derivatives and β-amino acids, this is a promising area for future investigation.
Potential research directions include:
Pharmacological Screening: Derivatives of propanoic acid have shown a wide range of pharmacological activities, including anti-inflammatory, anti-convulsant, and anti-bacterial properties. orientjchem.org Systematic screening of this compound and its derivatives could uncover novel therapeutic agents.
Peptide and Protein Engineering: The incorporation of β-amino acids into peptides and proteins can enhance their stability against enzymatic degradation and modulate their biological activity. acs.orgnih.govrsc.org Future research could explore the use of this compound to create novel peptidomimetics with improved therapeutic properties. acs.org The dimethylamino group could also introduce unique properties, such as altered charge and binding interactions.
Metabolic Studies: Investigating the metabolic fate and potential biological roles of this compound within biological systems could reveal new biochemical pathways and functions. While some derivatives of 3-nitropropionic acid have been studied for their biological activities, the metabolic impact of this specific dimethylamino-substituted compound is unknown. nih.gov
Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery
The fields of automated synthesis and artificial intelligence (AI) are revolutionizing chemical research. Integrating these technologies into the study of this compound could significantly accelerate the discovery of new applications.
Key opportunities in this area include:
High-Throughput Synthesis and Screening: Automated synthesis platforms can be used to rapidly generate libraries of derivatives of this compound. aurorabiomed.comcreative-peptides.comresearchgate.netamidetech.com This would enable high-throughput screening for biological activity or material properties, dramatically speeding up the discovery process.
AI-Driven Retrosynthesis: Artificial intelligence algorithms can be used to design novel and efficient synthetic routes to this compound and its derivatives. arxiv.orgarxiv.orgnih.govengineering.org.cnmdpi.com These AI tools can analyze vast amounts of chemical reaction data to propose innovative and practical synthesis plans. arxiv.orgarxiv.org
Predictive Modeling: Machine learning models could be developed to predict the properties and activities of new derivatives of this compound before they are synthesized. This would allow researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources.
| Technology | Application | Potential Impact |
| Automated Synthesis | Rapid generation of compound libraries. | Acceleration of drug discovery and materials development. |
| Artificial Intelligence | Design of novel synthetic routes. | Increased efficiency and innovation in chemical synthesis. |
| Machine Learning | Prediction of molecular properties. | Prioritization of high-potential compounds for synthesis. |
Advanced Materials Science Applications and Functional Surface Design
The unique chemical structure of this compound makes it a promising building block for the creation of advanced materials with tailored properties.
Future research in this area could focus on:
Functional Polymers: This compound could be used as a monomer to create novel functional polymers. The dimethylamino group can impart pH-responsiveness and other interesting properties to the resulting polymer. For instance, polymers containing N-[3-(dimethylamino)propyl]methacrylamide have been explored for their thermo- and pH-responsive behavior. mdpi.commdpi.com Copolymers of acrylic acid and N-[3-(dimethylamino)propyl]-methacrylamide have also been synthesized for potential biomedical applications. researchgate.net
Surface Modification: The carboxylic acid and tertiary amine groups of this compound make it an excellent candidate for modifying the surfaces of various materials. nih.govtarjomefa.com This could be used to create surfaces with specific properties, such as improved biocompatibility, altered wettability, or the ability to bind to other molecules. nih.govtarjomefa.com For example, amino acid modification has been used to improve the biocompatibility of bioglass for bone tissue engineering. nih.gov
Functional Coatings: Coatings incorporating this compound could be designed for a variety of applications, from biomedical devices to industrial materials. mdpi.comencyclopedia.pub The functional groups could provide properties such as antimicrobial activity, corrosion resistance, or specific binding capabilities.
| Application Area | Potential Role of this compound | Desired Outcome |
| Functional Polymers | As a monomer in polymerization reactions. | Creation of smart materials with tunable properties. |
| Surface Modification | As a surface-active agent for various substrates. | Enhanced biocompatibility, controlled adhesion, and specific functionalities. |
| Functional Coatings | As a component in coating formulations. | Development of coatings with advanced protective and interactive properties. |
Q & A
Basic: What are the key synthetic routes for 3-(Dimethylamino)-2-methylpropanoic acid, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound typically involves multi-step reactions, including alkylation, esterification, and hydrolysis. For example, one approach may start with the alkylation of a methylpropanoic acid precursor using dimethylamine under basic conditions. Reaction parameters such as temperature (optimized between 40–60°C), solvent polarity (e.g., THF or DMF), and catalyst choice (e.g., K₂CO₃ for deprotonation) critically affect yield and purity . Post-synthesis, purification via recrystallization or column chromatography is essential to isolate the compound from byproducts like unreacted amines or positional isomers. Analytical techniques (HPLC, TLC) should validate purity (>95%) before downstream applications.
Advanced: How can computational chemistry optimize the synthesis of this compound derivatives for enhanced pharmacokinetic properties?
Answer:
Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural modifications (e.g., substituting the dimethylamino group) influence bioactivity and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. For instance, density functional theory (DFT) calculations can assess the steric and electronic effects of the methyl group on reaction intermediates, guiding synthetic routes toward derivatives with improved metabolic stability . Collaborative workflows integrating synthetic data with machine learning algorithms (e.g., Bayesian optimization) are recommended to prioritize high-yield, pharmacologically relevant derivatives.
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : The dimethylamino group (-N(CH₃)₂) appears as a singlet at δ ~2.2–2.5 ppm. The methyl group on the propanoic backbone resonates as a doublet (δ ~1.3–1.5 ppm) due to coupling with adjacent protons.
- ¹³C NMR : The carboxylic carbon (COOH) appears at δ ~170–175 ppm, while the dimethylamino carbon is observed at δ ~40–45 ppm .
- IR Spectroscopy : Strong absorption bands for COOH (~2500–3300 cm⁻¹ broad stretch) and C=O (~1700 cm⁻¹) confirm the acid functionality.
- Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 159 (C₇H₁₃NO₂) and fragmentation patterns validate the structure.
Advanced: What strategies resolve contradictions in the biological activity data of this compound across different in vitro assays?
Answer:
Discrepancies in bioactivity data often arise from assay-specific variables, such as cell line heterogeneity, compound solubility, or buffer pH. To address this:
- Standardize Assay Conditions : Use consistent solvent systems (e.g., DMSO concentration ≤0.1%) and validate cell viability via MTT assays.
- Dose-Response Curves : Perform triplicate experiments across a broad concentration range (1 nM–100 µM) to identify EC₅₀/IC₅₀ values.
- Orthogonal Assays : Cross-validate results using fluorescence-based assays (e.g., calcium flux) and radioligand binding studies . Statistical tools like ANOVA or mixed-effects models can quantify variability and identify outliers .
Basic: How does the steric and electronic configuration of this compound affect its reactivity in nucleophilic substitution reactions?
Answer:
The dimethylamino group acts as an electron-donating substituent, increasing the electron density at the α-carbon and enhancing nucleophilicity. However, steric hindrance from the methyl group on the propanoic backbone may reduce reactivity in bulky electrophilic environments. For example, in SN₂ reactions, the methyl group’s steric bulk can slow down backside attack, favoring alternative mechanisms like SN1 under polar protic solvents (e.g., ethanol/water mixtures) . Kinetic studies (e.g., monitoring reaction rates via UV-Vis) are recommended to optimize conditions.
Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity, and how can they be mitigated?
Answer:
Scale-up challenges include:
- Racemization Risk : Elevated temperatures during hydrolysis or esterification can lead to racemization. Mitigation involves using mild conditions (e.g., enzymatic catalysis with lipases) and low-temperature workflows (<30°C).
- Purification Bottlenecks : Traditional column chromatography is impractical at scale. Alternatives include continuous-flow crystallization or chiral stationary phase HPLC .
- Process Monitoring : Implement in-line FTIR or Raman spectroscopy for real-time tracking of reaction progress and enantiomeric excess (ee).
Basic: What are the stability profiles of this compound under varying storage conditions, and how should it be handled?
Answer:
The compound is hygroscopic and prone to degradation under acidic or oxidative conditions. Stability studies recommend:
- Storage : In airtight containers under inert gas (N₂ or Ar) at -20°C.
- pH Sensitivity : Avoid aqueous solutions with pH <4, as protonation of the dimethylamino group may precipitate the compound.
- Light Sensitivity : Store in amber vials to prevent photodegradation. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf life .
Advanced: How does this compound interact with biological membranes, and what techniques quantify its permeability?
Answer:
The compound’s logP (~1.5–2.0) suggests moderate lipophilicity, enabling passive diffusion across lipid bilayers. Techniques to assess permeability include:
- PAMPA (Parallel Artificial Membrane Permeability Assay) : Measures passive diffusion through artificial lipid membranes.
- Caco-2 Cell Monolayers : Quantifies apical-to-basolateral transport, with corrections for paracellular leakage.
- MD Simulations : Molecular dynamics can model interactions with membrane phospholipids, highlighting hydrogen bonding with the dimethylamino group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
